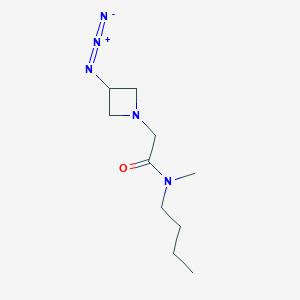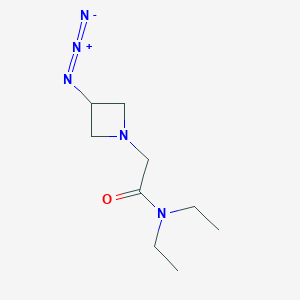
1-(2-(2-Chlorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(2-(2-Chlorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Agricultural and Food Chain Implications
Azetidine-2-carboxylic acid (Aze), a related compound, is present in sugar beets and has been studied for its potential toxic effects and congenital malformations when misincorporated into proteins in place of proline. This research has implications for the safety of sugar beet agriculture and its products in the human food chain (Rubenstein et al., 2009).
2. Biological Effects on Plant Growth
Studies on azetidine 2-carboxylic acid (AZ) have shown it can significantly inhibit the release of ions to the xylem of barley roots and intact plants. This research helps understand the relationship between protein synthesis and ion transport in plants (Pitman et al., 1977).
3. Investigation into Protein Conformation
Azetidine‐2‐carboxylic acid has been used in the study of protein metabolism and conformation. Research involving its synthesis and incorporation into organisms like Arabidopsis thaliana and Escherichia coli has been pivotal in understanding proline metabolism (Verbruggen et al., 1992).
4. Synthesis for Biological and Foldameric Applications
Functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives have been synthesized for potential biological and foldameric applications. This research provides a foundation for developing new small-membered azaheterocyclic α- and β-amino acid derivatives (Žukauskaitė et al., 2011).
5. Development of Amino Acid-Azetidine Chimeras
Synthesis of azetidine-2-carboxylic acid analogs has facilitated the development of amino acid-azetidine chimeras, which are useful in studying the influence of conformation on peptide activity. This research contributes to a deeper understanding of peptide-based biological processes (Sajjadi & Lubell, 2008).
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-9(10)11(15)7-14-5-8(6-14)12(16)17/h1-4,8H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUDEIHRWHHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















